1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an ethoxyphenyl group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-ethoxybenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-2-propanoylpiperidin-2-one: Similar structure but with a different substitution pattern on the piperidinone ring.
1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one: Contains a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
Uniqueness: 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-3-15(18)14-6-5-11-17(16(14)19)12-7-9-13(10-8-12)20-4-2/h7-10,14H,3-6,11H2,1-2H3 |
InChI Key |
BVUZOWGCTZSXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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